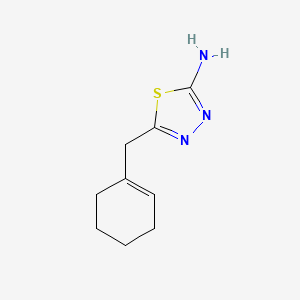

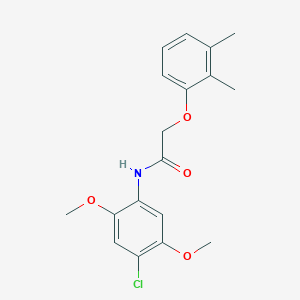

![molecular formula C22H23N3O B5557724 N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5557724.png)

N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar pyrazole-acetamide derivatives involves multi-step reactions, starting from the formation of the core pyrazole ring followed by subsequent functionalization. For instance, Sunder and Maleraju (2013) synthesized pyrazole derivatives by reacting pyrazole with substituted acetamides, confirming the structures via NMR, IR, and mass spectra. This process might resemble the synthetic pathway for the compound , emphasizing the importance of precise reaction conditions and the selection of appropriate reagents for successful synthesis (K. Sunder & Jayapal Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of pyrazole-acetamide derivatives is characterized by X-ray crystallography, providing insights into the arrangement of atoms and the spatial configuration. For example, the structures of Co(II) and Cu(II) coordination complexes with pyrazole-acetamide ligands were elucidated by single-crystal X-ray crystallography, showcasing the coordination environment and supramolecular architecture, which might be comparable to the target compound's structure analysis (K. Chkirate et al., 2019).

Chemical Reactions and Properties

The reactivity of pyrazole-acetamide compounds is influenced by their functional groups. For instance, Panchal and Patel (2011) explored the reactivity of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives towards various aromatic aldehydes, leading to the formation of acrylamide derivatives. This highlights the compound's potential to undergo nucleophilic addition reactions, amidation, and condensation, which are crucial for its chemical versatility (Ashvin D. Panchal & P. Patel, 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are determined by the compound's molecular structure. For pyrazole-acetamide derivatives, these properties are crucial for their application and handling. López et al. (2010) investigated hydrogen-bonding patterns in similar compounds, which directly influence their solubility and melting points, suggesting the significance of intermolecular interactions in defining the physical properties of such compounds (Gerson López et al., 2010).

Chemical Properties Analysis

The chemical properties of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are paramount. The synthesis and characterization of similar compounds, as detailed by Asegbeloyin et al. (2014), involve comprehensive studies on their reactivity, stability, and interaction with various chemical entities, shedding light on the broader chemical behavior of pyrazole-acetamide derivatives (J. Asegbeloyin et al., 2014).

Applications De Recherche Scientifique

Coordination Chemistry and Antioxidant Activity

Pyrazole-acetamide derivatives have been explored for their ability to form coordination complexes with metal ions, such as Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, demonstrating the potential of these compounds in developing therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).

Synthesis of Novel Derivatives

Research has shown the synthesis of novel derivatives incorporating the pyrazole and acetamide moieties, which were characterized and assessed for their biological activities. For instance, novel pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, highlighting the role of these compounds in the development of new therapeutic agents (Sunder et al., 2013).

Anticancer and Antimicrobial Activities

The synthesized pyrazole derivatives have also been studied for their potential anticancer and antimicrobial activities. This research is crucial for the discovery of new drugs with enhanced efficacy and safety profiles for treating various cancers and infections (Asegbeloyin et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-benzylpyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-22(12-20-11-10-19-8-4-5-9-21(19)20)23-13-18-14-24-25(16-18)15-17-6-2-1-3-7-17/h1-9,14,16,20H,10-13,15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGLWOPHVHLEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CC(=O)NCC3=CN(N=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5557649.png)

![5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)

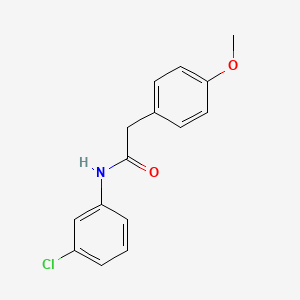

![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5557663.png)

![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557671.png)

![5-[2-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-2-oxoethyl]-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5557686.png)

![4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile](/img/structure/B5557732.png)

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)

![1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5557752.png)